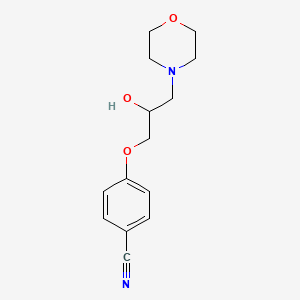

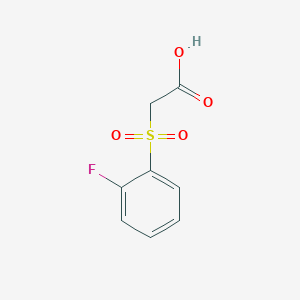

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The search for novel compounds with potential biological activity is a significant area of research in medicinal chemistry. Compounds incorporating morpholine and benzenecarbonitrile structures often exhibit interesting chemical and biological properties, prompting detailed investigations into their synthesis, structure, and activity.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of morpholino derivatives has been achieved through condensation reactions, followed by specific substitutions to introduce the desired functional groups (Ivachtchenko et al., 2019; Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis can provide insights into the compound's potential interaction with biological targets (Ivachtchenko et al., 2019).

Scientific Research Applications

Synthesis and Application in Pharmaceutical Compounds

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile is primarily utilized in the synthesis of complex pharmaceutical compounds. A notable example is its use in the synthesis of Gefitinib, a drug used in cancer treatment. The synthesis process involves converting 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of related compounds, which are then further processed to produce Gefitinib (Bo Jin et al., 2005).

Applications in Chemical Synthesis and Reactions

The compound is also involved in various chemical synthesis and reactions. For instance, it is used in the production of phenethylamines from phenylacetonitriles, which are synthesized by alkylating cyanide ions with Mannich bases from phenols (J. H. Short et al., 1973). Moreover, studies on phosphodiesterase inhibitors include the synthesis of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and 1-(2-hydroxy-3-morpholinopropoxy and piperazino)fluorobenzene derivatives, demonstrating potential applications in heart therapy (N. R. Baker et al., 1995).

Role in Photochemical Reactions

In photochemistry, the compound contributes to reactions like the benzophenone-sensitized reaction of related carbonitriles, leading to various photochemical products (HataNorisuke & OhtsukaRyoichi, 1975).

Involvement in Organic and Medicinal Chemistry

Further applications extend to organic and medicinal chemistry. For instance, it is used in the synthesis of novel inhibitors of hepatitis B, demonstrating its potential in antiviral therapies (A. Ivachtchenko et al., 2019). Also, its derivatives are examined for their Src kinase inhibitory activity, showing significant potential in cancer treatment (D. Boschelli et al., 2001).

properties

IUPAC Name |

4-(2-hydroxy-3-morpholin-4-ylpropoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-9-12-1-3-14(4-2-12)19-11-13(17)10-16-5-7-18-8-6-16/h1-4,13,17H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKJLXYIPKTJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxy-3-morpholinopropoxy)benzenecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)